Cas no 933-98-2 (1-Ethyl-2,3-dimethylbenzene)

1-Ethyl-2,3-dimethylbenzene structure
1-Ethyl-2,3-dimethylbenzene structure
Nome del prodotto:1-Ethyl-2,3-dimethylbenzene
Numero CAS:933-98-2
MF:C10H14
MW:134.218163013458
MDL:MFCD00059232
CID:807206
PubChem ID:87569550

1-Ethyl-2,3-dimethylbenzene Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Ethyl-2,3-dimethylbenzene
    • 3-Ethyl-o-xylene
    • 1,2-Dimethyl-3-ethylbenzene
    • Benzene,1-ethyl-2,3-dimethyl-
    • 2,3-Dimethylethylbenzene
    • 2,3-Dimethyl-1-ethylbenzene
    • 3-Ethyl-1,2-dimethylbenzene
    • 1-Ethyl-2,3-dimethylbenzene (ACI)
    • o-Xylene, 3-ethyl- (7CI, 8CI)
    • J-504596
    • NS00042286
    • Benzene, 1-ethyl-2,3-dimethyl-
    • 1,2-Dimethyl-3-ethyl benzene
    • EINECS 213-275-9
    • Ethyldimethylbenzene
    • Ethylxylene
    • L57QY9G73K
    • 933-98-2
    • DTXSID00865479
    • T73080
    • AB92228
    • 29224-55-3
    • Benzene, ethyldimethyl-
    • UNII-L57QY9G73K
    • Q63399103
    • E0280
    • MFCD00059232
    • o-Xylene, 3-ethyl-
    • MDL: MFCD00059232
    • Inchi: 1S/C10H14/c1-4-10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3
    • Chiave InChI: QUBBAXISAHIDNM-UHFFFAOYSA-N
    • Sorrisi: C1C=C(CC)C(C)=C(C)C=1

Proprietà calcolate

  • Massa esatta: 134.11000
  • Massa monoisotopica: 134.11
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 96.2
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Superficie polare topologica: 0A^2
  • XLogP3: niente
  • Conta Tautomer: niente

Proprietà sperimentali

  • Densità: 0.8920 g/cm3 (20 ºC)
  • Punto di fusione: -50°C(lit.)
  • Punto di ebollizione: 194°C
  • Punto di infiammabilità: 63.3±7.3 ºC,
  • Indice di rifrazione: 1.5117 (589.3 nm 20 ºC)
  • Solubilità: Insuluble (9.8E-3 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 2.86580
  • Solubilità: Non determinato
  • Pressione di vapore: 0.7±0.2 mmHg at 25°C

1-Ethyl-2,3-dimethylbenzene Informazioni sulla sicurezza

1-Ethyl-2,3-dimethylbenzene Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E0280-0.1ml
1-Ethyl-2,3-dimethylbenzene
933-98-2 99.0%(GC)
0.1ml
¥2360.0 2022-05-30
Advanced ChemBlocks
O30455-1G
1-ethyl-2,3-dimethylbenzene
933-98-2 95%
1G
$310 2023-09-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156303-1g
1-Ethyl-2,3-dimethylbenzene
933-98-2 98%
1g
¥2999.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156303-250mg
1-Ethyl-2,3-dimethylbenzene
933-98-2 98%
250mg
¥1099.90 2023-09-03
1PlusChem
1P00GRXP-250mg
3-ETHYL-O-XYLENE
933-98-2 99%
250mg
$114.00 2024-04-20
Aaron
AR00GS61-250mg
3-Ethyl-o-xylene
933-98-2 99%
250mg
$119.00 2025-02-17
1PlusChem
1P00GRXP-100mg
3-ETHYL-O-XYLENE
933-98-2 99%
100mg
$68.00 2024-04-20
1PlusChem
1P00GRXP-1g
3-ETHYL-O-XYLENE
933-98-2 99%
1g
$308.00 2024-04-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E0280-0.1ml
1-Ethyl-2,3-dimethylbenzene
933-98-2 99.0%(GC)
0.1ml
¥2360.0 2023-09-02
Ambeed
A466968-250mg
1-Ethyl-2,3-dimethylbenzene
933-98-2 99%
250mg
$125.0 2025-03-05

1-Ethyl-2,3-dimethylbenzene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Aluminum chloride
Riferimento
Composition of products of the alkylation of xylenes by ethyl chloride in the presence of aluminum chloride
Babin, E. P.; Lozovoi, V. I.; Krasnoshchek, A. P.; Kurilo, L. I.; Begunov, N. A., Voprosy Khimii i Khimicheskoi Tekhnologii, 1979, 54, 36-9

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Zinc ;  6 h, 1 bar, 420 °C
Riferimento
Renewable p-Xylene Production by Catalytic Conversion of Crude Bioglycerol (GTA-pX Process)
Singh, Vijendra ; Arumugam, Selvamani ; Kumar, Mahesh; Tathod, Anup Prakash; Viswanadham, Nagabhatla, Industrial & Engineering Chemistry Research, 2023, 62(4), 1788-1796

Metodo di produzione 3

Condizioni di reazione
1.1 15 min, 550 °C
Riferimento
An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbons
Genuino, Homer C.; Muizebelt, Inouk; Heeres, Andre; Schenk, Niels J.; Winkelman, Jos G. M.; et al, Green Chemistry, 2019, 21(14), 3802-3806

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Molybdenum carbide ,  Molybdenum dioxide Solvents: Ethanol ;  rt → 280 °C; 3 h, 280 °C
Riferimento
Synthesis-Controlled α- and β-Molybdenum Carbide for Base-Promoted Transfer Hydrogenation of Lignin to Aromatic Monomers in Ethanol
Wu, Kejing; Yang, Chunyan; Zhu, Yingming ; Wang, Junbo; Wang, Xueting; et al, Industrial & Engineering Chemistry Research, 2019, 58(44), 20270-20281

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Diisopropylethylamine Solvents: Acetonitrile ,  Tetrahydrofuran ;  5 h, rt
Riferimento
Electrochemical Reduction of Diarylketones and Aryl Alkenes
Bi, Ce; Zhao, Xiangyu; Jia, Zhiqi; Chang, Yongxin; Yang, Hang; et al, ChemCatChem, 2023, 15(9),

Metodo di produzione 6

Condizioni di reazione
Riferimento
Dependence of the Lewis acid-induced reaction of β-stannyl ketones upon substitution pattern: cyclopropanation versus 1,2-alkyl migration
Fujiwara, Jun; Sato, Tadashi, Bulletin of the Chemical Society of Japan, 1993, 66(4), 1258-64

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Alumina ,  Silica ;  2.5 MPa, 210 °C
Riferimento
Preparation of 4-ethyl-m-xylene from its isomer mixtures
, Japan, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: Molybdenum carbide (Mo2C) Solvents: Ethanol ;  3 h, 280 °C
Riferimento
Supported β-Mo2C on Carbon Materials for Kraft Lignin Decomposition into Aromatic Monomers in Ethanol
Wu, Kejing; Wang, Junbo; Zhu, Yingming ; Wang, Xueting; Yang, Chunyan; et al, Industrial & Engineering Chemistry Research, 2019, 58(28), 12602-12610

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Vanadium ;  100 - 550 °C
Riferimento
Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
Riferimento
Heterogeneously catalyzed gas-phase oxidations of 1,3-pentadiene cyclodimers and of related substances
Miura, Massahiro; Schultheis, Klaus; Griesbaum, Karl, Applied Catalysis, 1992, 87(2), 241-54

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: Diphenylmethane diisocyanate ,  Gold, compd. with nickel (1:1) Solvents: Water ;  100 h, 330 °C
Riferimento
Conversion of Ethanol and Fusel Oils over Au-M/MFI/Al2O3 Catalysts
Chistyakova, P. A.; Chistyakov, A. V.; Nikolaev, S. A.; Bagdatov, R. A.; Tsodikov, M. V.; et al, Petroleum Chemistry, 2022, 62(9), 1107-1125

1-Ethyl-2,3-dimethylbenzene Raw materials

1-Ethyl-2,3-dimethylbenzene Preparation Products

1-Ethyl-2,3-dimethylbenzene Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:933-98-2)1-Ethyl-2,3-dimethylbenzene
A1054029
Purezza:99%
Quantità:1g
Prezzo ($):277.0